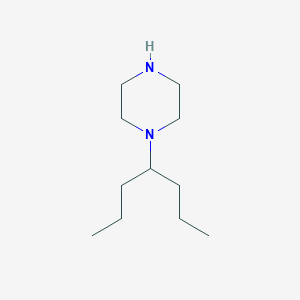

1-(1-Propylbutyl)piperazine

Description

Contextualization of Substituted Piperazines in Contemporary Chemical Research

Substituted piperazines are a significant class of chemical compounds characterized by a central piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms at opposite positions. wikipedia.orgwikipedia.orgnih.gov This core structure is a prevalent scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide array of biological activities. nih.govbohrium.comresearchgate.net The versatile nature of the piperazine ring allows for substitutions at one or both nitrogen atoms, leading to a vast library of compounds with diverse pharmacological properties. bohrium.comkoreascience.kr

The significance of substituted piperazines is underscored by their presence in a multitude of approved drugs. bohrium.comresearchgate.net These compounds have been successfully developed as anticancer, antihistamine, anti-inflammatory, and antipsychotic agents. nih.govacs.orgrjraap.comjneonatalsurg.com The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the secondary amine can be a hydrogen bond donor, which contributes to their ability to interact with various biological targets. bohrium.com Furthermore, the piperazine moiety can improve the pharmacokinetic properties of drug candidates, such as their solubility and bioavailability. bohrium.com The ongoing research in this area focuses on synthesizing novel derivatives and exploring their structure-activity relationships to develop more effective and selective therapeutic agents. nih.govnih.gov

The Emergence of 1-(1-Propylbutyl)piperazine as a Subject of Academic Inquiry

While the broader class of substituted piperazines is extensively studied, specific academic inquiry into 1-(1-Propylbutyl)piperazine is not widely documented in publicly accessible research literature. Its emergence appears to be more as a novel chemical entity or an intermediate in synthetic pathways rather than a primary focus of extensive biological investigation. The study of N-alkylated piperazines is a general area of interest for understanding the impact of the size and nature of the alkyl substituent on the physicochemical and biological properties of the molecule.

A compound with a similar N-alkyl substitution, 1-propylpiperazine, is documented in chemical databases, indicating academic and commercial interest in simple N-alkyl piperazine derivatives. nih.gov The investigation of compounds like 1-(1-Propylbutyl)piperazine likely falls within broader research programs aimed at synthesizing and screening libraries of N-substituted piperazines for various biological activities. For instance, a related compound, 1-(4-Chloro-phenyl)-4-[4-(1-propyl-butyl)-piperazin-1-yl]-butane-1,4-dione, has been identified, suggesting the use of the 1-(1-propylbutyl)piperazine core in the synthesis of more complex molecules with potential pharmacological applications. ontosight.ai The academic inquiry into this specific compound is therefore nascent and primarily situated within the context of synthetic methodology development and new compound library generation.

Overview of Research Methodologies Applied to Novel Piperazine Structures

The characterization of novel piperazine structures, including N-substituted derivatives like 1-(1-Propylbutyl)piperazine, employs a standard suite of modern analytical techniques to elucidate their structure and purity. These methodologies are crucial for confirming the successful synthesis of the target compound and for providing the foundational data for any subsequent biological or material science studies.

A combination of spectroscopic and chromatographic methods is typically utilized. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is fundamental for determining the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms. nih.govnih.govInfrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govresearchgate.netMass Spectrometry (MS) provides the exact molecular weight and fragmentation pattern, which helps in confirming the molecular formula. nih.govresearchgate.net For purification and purity assessment, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed. researchgate.net In some cases, X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms in a crystalline sample, offering unambiguous structural confirmation. nih.govchemrxiv.org

Table 1: Common Research Methodologies for Piperazine Derivatives

| Methodology | Purpose | Typical Information Obtained |

|---|---|---|

| ¹H NMR Spectroscopy | Structural Elucidation | Number of protons, their chemical environment, and connectivity |

| ¹³C NMR Spectroscopy | Structural Elucidation | Number and types of carbon atoms |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of N-H, C-H, and other functional group vibrations |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular ion peak and fragmentation pattern |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Analysis | Retention time and purity profile |

| Gas Chromatography (GC) | Purification and Purity Analysis | Retention time and purity for volatile compounds |

Scope and Objectives of the Research Investigation on 1-(1-Propylbutyl)piperazine

Given the limited specific research on 1-(1-Propylbutyl)piperazine , a hypothetical research investigation would likely encompass the following scope and objectives, mirroring the general approach for novel chemical entities in this class.

The primary objective would be the efficient synthesis and purification of 1-(1-Propylbutyl)piperazine. This would involve exploring different synthetic routes, such as the direct alkylation of piperazine with a suitable 1-propylbutyl halide or a reductive amination reaction. The optimization of reaction conditions to maximize yield and purity would be a key focus.

A second major objective would be the comprehensive physicochemical and structural characterization of the synthesized compound. This would involve the application of the standard analytical methodologies outlined in the previous section (NMR, IR, MS) to confirm its identity and purity.

The subsequent and broader objective would be to conduct preliminary screening for biological activity . Based on the known pharmacological profiles of other N-substituted piperazines, this screening could target a range of central nervous system receptors or enzymes. The goal would be to identify any potential "hit" activity that could warrant further investigation and lead to the design and synthesis of more complex derivatives.

Table 2: Hypothetical Research Objectives for 1-(1-Propylbutyl)piperazine

| Objective | Key Activities | Expected Outcome |

|---|---|---|

| Synthesis and Purification | - Development of a synthetic protocol- Optimization of reaction conditions- Purification of the final product | A high-yield, high-purity sample of 1-(1-Propylbutyl)piperazine |

| Physicochemical and Structural Characterization | - Spectroscopic analysis (NMR, IR, MS)- Determination of physical properties (melting point, boiling point, solubility) | Confirmed chemical structure and a detailed profile of its physical properties |

Structure

3D Structure

Properties

CAS No. |

444892-66-4 |

|---|---|

Molecular Formula |

C11H24N2 |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

1-heptan-4-ylpiperazine |

InChI |

InChI=1S/C11H24N2/c1-3-5-11(6-4-2)13-9-7-12-8-10-13/h11-12H,3-10H2,1-2H3 |

InChI Key |

GAMSMPMYIARKIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1 Propylbutyl Piperazine

Retrosynthetic Analysis for the 1-(1-Propylbutyl)piperazine Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. e3s-conferences.orgdeanfrancispress.com The primary goal is to identify strategic bond disconnections that lead to a logical and efficient forward synthesis. deanfrancispress.comscripps.edu

For 1-(1-Propylbutyl)piperazine (Target Molecule, TM ), the most logical disconnection is the carbon-nitrogen (C-N) bond between the piperazine (B1678402) ring and the 1-propylbutyl (heptan-4-yl) substituent. This disconnection is strategically sound as it breaks the molecule into two readily available or easily synthesizable fragments.

Figure 1: Retrosynthetic Disconnection of 1-(1-Propylbutyl)piperazine

This disconnection suggests two primary forward-synthetic approaches based on the nature of the synthons' synthetic equivalents:

Alkylation Route: This approach involves the nucleophilic piperazine ring attacking an electrophilic 1-propylbutyl group. The synthetic equivalents would be piperazine and a 1-propylbutyl derivative with a suitable leaving group, such as 4-bromoheptane (B1329381) or 4-heptyl tosylate.

Reductive Amination Route: This pathway involves the formation of an iminium ion intermediate between piperazine and a carbonyl compound, followed by reduction. The synthetic equivalents here are piperazine and 4-heptanone (B92745). masterorganicchemistry.com

Both strategies are common for the synthesis of N-alkylated amines and offer distinct advantages and challenges regarding reaction conditions, selectivity, and by-product formation.

Novel Synthetic Routes for the Preparation of 1-(1-Propylbutyl)piperazine

The construction of the 1-(1-Propylbutyl)piperazine molecule can be achieved through several modern synthetic methodologies. The choice of route often depends on factors such as starting material availability, desired scale, and required purity.

Direct N-alkylation is a fundamental method for forming C-N bonds. metu.edu.tr In this strategy, piperazine acts as a nucleophile, displacing a leaving group from an alkylating agent.

The primary reaction is: Piperazine + 4-Heptyl-X → 1-(1-Propylbutyl)piperazine + HX (where X = Cl, Br, I, OTs)

A significant challenge in the alkylation of piperazine is controlling the degree of substitution. Since piperazine has two secondary amine groups, the reaction can lead to a mixture of mono-alkylated (desired product), di-alkylated (1,4-di(1-propylbutyl)piperazine), and unreacted starting material. To favor mono-alkylation, a large excess of piperazine is typically used. Alternatively, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the remaining free amine and subsequent deprotection. google.com

Table 1: Representative Conditions for N-Alkylation of Piperazines

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | High | nih.gov |

| 1-Bromo-4-chlorobutane | K₂CO₃ | Acetonitrile | 60°C | 50% | nih.gov |

| Alkyl Halide | None | None (Neat) | 160°C | 60-98% | rsc.org |

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. masterorganicchemistry.comresearchgate.net This one-pot reaction involves the condensation of an amine (piperazine) with a ketone (4-heptanone) to form an intermediate iminium ion, which is then reduced in situ to the target amine without isolating the intermediate.

The general mechanism proceeds as follows:

Condensation: Piperazine reacts with 4-heptanone to form a hemiaminal, which then dehydrates to form an iminium ion.

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion C=N double bond to the C-N single bond of the final product. masterorganicchemistry.com

A key advantage of reductive amination is the use of mild reducing agents that are selective for the iminium ion over the starting ketone. researchgate.net This prevents the reduction of the ketone to the corresponding alcohol (4-heptanol). Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.comorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective, does not reduce aldehydes/ketones. | nih.govresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH) | Effective, but requires pH control and generates toxic cyanide waste. | masterorganicchemistry.comgoogle.com |

Recent advancements have also utilized solar energy to drive reductive amination, offering a more sustainable approach with faster reaction times and high yields. researchgate.net

For a relatively simple molecule like 1-(1-Propylbutyl)piperazine, a convergent approach might seem overly complex. However, it becomes highly relevant for producing derivatives or more complex analogues. A hypothetical convergent synthesis could involve:

Fragment 1 Synthesis: Preparation of a mono-protected piperazine, such as 1-Boc-piperazine. This is a standard and commercially available building block.

Fragment 2 Synthesis: Preparation of the 1-propylbutyl fragment, which is simply 4-heptanone or 4-bromoheptane.

Coupling: The two fragments are joined using one of the methods described above (alkylation or reductive amination).

Deprotection: The protecting group (e.g., Boc) is removed from the piperazine nitrogen to yield the final product or an intermediate for further functionalization. nih.gov

This strategy allows for the independent synthesis and purification of intermediates, which can be crucial for achieving high purity in the final product, especially in pharmaceutical applications. nih.gov

Optimization of Reaction Conditions for 1-(1-Propylbutyl)piperazine Synthesis

The efficiency, selectivity, and environmental impact of a synthesis are heavily influenced by the chosen reaction conditions. Optimizing parameters such as solvent and catalyst is crucial for developing a robust and scalable process. researchgate.net

The choice of solvent can dramatically affect reaction rates and outcomes in piperazine functionalization. acs.org In N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (CH₃CN), or dioxane are often preferred as they can dissolve the reactants and stabilize charged intermediates or transition states. acs.orgubbcluj.ro In some cases, using water as a solvent can be advantageous, promoting a "green" and efficient process, especially when using water-soluble catalysts. acs.org Studies have shown that for certain N-alkylation reactions, nonpolar organic solvents like toluene (B28343) or xylene can provide better activity and selectivity compared to polar organic solvents. acs.org

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions under milder conditions with higher efficiency. For the N-alkylation of piperazines, several catalytic systems have been developed:

Transition Metal Catalysis: Catalysts based on palladium (Pd), iridium (Ir), and ruthenium (Ru) are highly effective for N-alkylation reactions using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgacs.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the amine, and subsequent reduction of the imine intermediate by the captured hydrogen. This method is highly atom-economical as the only byproduct is water. rsc.org

Photocatalysis: Organic and inorganic photocatalysts can mediate the N-alkylation of piperazines under mild, room-temperature conditions using light as an energy source. researchgate.netnih.gov These methods often proceed through radical intermediates and can offer unique selectivity.

Solvent-Catalyst Synergy: Recent research highlights the synergistic effects between the solvent and the catalyst. For instance, using green solvents like water or ethanol can enhance the activity of palladium-hydroquinone catalysts in allylic C-H amination reactions, which are related to N-alkylation. oup.com

Table 3: Influence of Catalysts and Solvents on Piperazine N-Alkylation

| Catalyst System | Alkylating Agent | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Pd/TiO₂ | Alcohols | Water/Organic | Photocatalytic, room temperature, no external H₂ required. | researchgate.net |

| Cyclometalated Iridium Complex | Alcohols | Water | High activity and selectivity, green solvent. | acs.org |

| Graphene-supported Iridium | Alcohols | Solvent-free | High stability, recyclable, no base needed. | rsc.org |

The optimization of these parameters is key to developing an efficient, cost-effective, and environmentally benign synthesis for 1-(1-Propylbutyl)piperazine and its derivatives.

Temperature and Pressure Influence on Reaction Efficiency

The efficiency of synthesizing N-alkylpiperazines, including 1-(1-Propylbutyl)piperazine, is significantly governed by reaction temperature and pressure. These parameters are critical in amination and alkylation reactions, influencing reaction rates, selectivity, and product distribution.

In the catalytic amination of diethanolamine (B148213) derivatives to form N-alkylpiperazines, high temperatures and pressures are typically employed. google.com A patented process for preparing C1- to C5-alkyl piperazines describes conducting the reaction in the liquid phase at an absolute pressure ranging from 160 to 240 bar and a temperature between 180°C and 230°C. google.com Such conditions are necessary to facilitate the reductive amination of alcohol groups in the presence of hydrogen and a metal-containing catalyst. google.com

The influence of temperature is also crucial for controlling the selectivity of the reaction. Studies on the co-production of piperazine and N-monoalkylated derivatives have shown that higher temperatures can favor the formation of more substituted products. researchgate.net For instance, in the synthesis of N-monoisopropylpiperazine, increasing the temperature from 160°C to 200°C was found to influence the product distribution, as higher temperatures are believed to facilitate the dehydrogenation of alcohol reactants into aldehydes and ketones, which then lead to more substituted alkyl piperazines. researchgate.net Therefore, precise control of the temperature is a key factor in directing the synthesis towards the desired mono-alkylated product, such as 1-(1-Propylbutyl)piperazine, and minimizing the formation of undesired byproducts. Similarly, processes involving the reaction of anilines with N-alkyl-bishydroxyethyl-amines are conducted under elevated pressure to achieve the desired cyclization and product formation. google.com

Yield Enhancement and Purity Control Methodologies

Optimizing reaction yield and ensuring high purity are paramount in the synthesis of 1-(1-Propylbutyl)piperazine. Various methodologies are employed, ranging from the strategic choice of synthetic route to advanced purification techniques.

Common synthetic routes to N-alkylpiperazines include direct nucleophilic substitution on alkyl halides, reductive amination, and the reduction of N-acylpiperazine intermediates. mdpi.comresearchgate.net The choice of route can significantly impact yield. For example, a straightforward synthesis of N-alkylpiperazines (including N-butyl and N-hexyl homologues) involves the alkylation of N-acetylpiperazine, followed by acidic hydrolysis of the acetyl group, with reported yields for the final N-alkylpiperazine ranging from 71% to 82%. researchgate.net

To enhance purity, several strategies are implemented. Controlling the stoichiometry, for instance by using a 1:1 ratio of piperazine to the alkylating agent, is critical to minimize the formation of di-alkylated byproducts. In cases where byproducts do form, purification is essential. Standard laboratory techniques include column chromatography using silica (B1680970) gel, which can effectively separate mono- and di-substituted products.

For industrial-scale production, crystallization is a common and effective method for purification. The final product can be converted to a salt, such as a hydrochloride salt, which often has better crystallization properties than the free base. Treatment of the crude product with hydrochloric acid can precipitate the dihydrochloride (B599025) salt, which can then be recrystallized from a suitable solvent like anhydrous ethanol to achieve purities greater than 95%. Another method involves the selective precipitation of piperazine as a diacetate salt from a mixture in an acetone (B3395972) solution, allowing for the effective separation of the desired N-alkylated product. googleapis.com

Modern approaches to improve reaction efficiency and yield include the use of microwave-assisted synthesis, which has been shown to reduce reaction times from hours to minutes while maintaining high yields. Continuous flow systems also offer advantages for large-scale production by improving heat transfer and minimizing side reactions.

Below is a data table summarizing the optimization of reaction conditions for the synthesis of a key intermediate, which showcases how base and temperature can be manipulated to improve yield.

| Entry | Base | Temperature (°C) | Solvent | Yield (%) |

| 1 | NaH | -30 to rt | DMF | ~40 |

| 2 | DIPEA | rt | DMF | <18 |

| 3 | TEA | rt | DMF | <9 |

| 4 | Cs₂CO₃ | rt | DMF | >99 |

| Data extrapolated from a study on the synthesis of phenylahistin (B1241939) derivatives, demonstrating common optimization parameters applicable to N-alkylation reactions. |

Derivatization and Functionalization of 1-(1-Propylbutyl)piperazine

The 1-(1-Propylbutyl)piperazine molecule possesses a reactive secondary amine group (N-4 position), which serves as a prime site for further derivatization and functionalization. This allows for the synthesis of a diverse array of new chemical entities with potentially unique properties.

Introduction of Additional Functionalities onto the Piperazine Ring

The unsubstituted secondary amine of 1-(1-Propylbutyl)piperazine is a nucleophilic center that can readily undergo a variety of chemical transformations. Common derivatization strategies include N-acylation, N-alkylation, and N-arylation.

N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides, anhydrides, or activated carboxylic acids to form amides. google.comresearchgate.net These reactions are typically performed in the presence of a base to neutralize the acid byproduct. This approach allows for the introduction of a wide range of carbonyl-containing moieties.

N-Alkylation and N-Arylation: Further alkyl or aryl groups can be introduced at the N-4 position. N-alkylation can be achieved via reaction with alkyl halides or through reductive amination with aldehydes or ketones. mdpi.com N-arylation is often accomplished using methods like the Buchwald-Hartwig amination, which employs a palladium catalyst to form a carbon-nitrogen bond with an aryl halide. mdpi.com

Bioorthogonal Functionalization: The piperazine scaffold can be functionalized to create building blocks for bioconjugation. For example, unsymmetrically substituted piperazines can be designed where one nitrogen is connected to a label (like a fluorescent dye) and the other nitrogen bears a bioorthogonal functional group, such as an azide (B81097) or an alkyne, for subsequent "click" reactions. beilstein-journals.org

C-H Functionalization: While N-functionalization is traditional, recent advances have focused on the more challenging C-H functionalization of the piperazine ring itself. mdpi.comencyclopedia.pub Techniques like direct α-C–H lithiation, often using a base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as tetramethylethylenediamine (TMEDA), allow for the introduction of substituents directly onto the carbon atoms adjacent to the nitrogen, opening up new avenues for structural diversity. beilstein-journals.org

Synthesis of Analogues and Homologues of 1-(1-Propylbutyl)piperazine

The synthesis of analogues and homologues of 1-(1-Propylbutyl)piperazine involves modifying the alkyl chain attached to the nitrogen atom. This is typically achieved by using different alkylating agents in the primary synthesis. The general synthetic routes for N-alkylpiperazines are well-suited for creating a library of related compounds.

A common method involves the N-alkylation of a protected piperazine, such as N-acetylpiperazine, with various alkyl halides, followed by deprotection. researchgate.net By varying the alkyl halide (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane), a series of homologues can be systematically prepared. researchgate.net

Another versatile method is reductive amination. mdpi.com In this approach, piperazine (or a mono-protected piperazine) is reacted with different aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. To synthesize 1-(1-Propylbutyl)piperazine, heptan-4-one would be the required ketone. By using other ketones, a wide variety of analogues with different branched or unbranched alkyl chains can be synthesized.

The following table shows data from the synthesis of several N-alkylpiperazine homologues via the alkylation of N-acetylpiperazine, illustrating the general applicability of the method.

| Target Compound | Alkylating Agent | Yield of N-Acetyl-N'-alkylpiperazine (%) | Final Yield of N-Alkylpiperazine (%) |

| N-Butylpiperazine | 1-Bromobutane | 88 | 71 |

| N-Hexylpiperazine | 1-Bromohexane | 87 | 75 |

| N-Octylpiperazine | 1-Bromooctane | 71 | 79 |

| N-Dodecylpiperazine | 1-Bromododecane | 82 | 82 |

| Source: A simple synthesis of N-alkylpiperazines. researchgate.net |

Stereoselective Synthesis of Chiral 1-(1-Propylbutyl)piperazine Derivatives

The 1-propylbutyl substituent contains a chiral center at the carbon atom bonded to the piperazine nitrogen. Consequently, 1-(1-Propylbutyl)piperazine is a chiral molecule that can exist as two enantiomers, (R)-1-(1-Propylbutyl)piperazine and (S)-1-(1-Propylbutyl)piperazine. The synthesis of a single enantiomer (enantioselective synthesis) is crucial in many applications and requires specialized asymmetric strategies. ethz.ch

General approaches to obtaining enantiomerically pure chiral piperazines can be applied here: ethz.chnih.gov

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials. For instance, a chiral amine or amino acid could be used as a precursor to construct the piperazine ring, ensuring the final product retains a specific stereochemistry. nih.gov

Resolution of Racemates: A racemic mixture of (R)- and (S)-1-(1-Propylbutyl)piperazine can be synthesized and then separated. This is often done by reacting the racemic amine with a chiral resolving agent (e.g., an enantiomerically pure acid like tartaric acid or a derivative of an amino acid) to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the piperazine derivative is recovered by removing the resolving agent. google.com

Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to the piperazine or a precursor molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction to create the desired stereocenter. Once the chiral center is set, the auxiliary is removed. nih.gov

Asymmetric Catalysis: This is a highly efficient method where a chiral catalyst is used to favor the formation of one enantiomer over the other. For piperazine synthesis, methods like asymmetric hydrogenation of pyrazine (B50134) precursors using a chiral metal complex (e.g., Rhodium-BINAP) or palladium-catalyzed asymmetric allylic alkylation can be employed to create chiral centers. caltech.eduthieme-connect.com Another powerful technique is asymmetric lithiation, where a prochiral C-H bond is deprotonated using a base complexed with a chiral ligand, such as (-)-sparteine, followed by reaction with an electrophile to generate an enantiomerically enriched product. acs.orgnih.gov This strategy could potentially be adapted for the direct asymmetric functionalization of the piperazine ring to build chiral derivatives.

The selection of a specific stereoselective strategy would depend on factors such as the availability of starting materials, desired scale, and the required level of enantiomeric purity.

Computational Chemistry and Theoretical Structural Analysis of 1 1 Propylbutyl Piperazine

Quantum Chemical Calculations on the Electronic Structure of 1-(1-Propylbutyl)piperazine

No published studies were found that specifically detail the quantum chemical calculations of 1-(1-Propylbutyl)piperazine.

There are no available DFT studies that have investigated the conformational preferences of 1-(1-Propylbutyl)piperazine. Consequently, no data on the relative energies of different conformers or the preferred spatial arrangement of the propylbutyl group in relation to the piperazine (B1678402) ring is available.

A frontier molecular orbital analysis, which is crucial for understanding the chemical reactivity and electronic properties of a molecule, has not been reported for 1-(1-Propylbutyl)piperazine. Therefore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as their spatial distributions, remain uncharacterized.

No studies concerning the electrostatic potential surface of 1-(1-Propylbutyl)piperazine have been published. Such an analysis would be instrumental in identifying the electron-rich and electron-deficient regions of the molecule, which are key to predicting its intermolecular interactions.

Molecular Dynamics Simulations and Conformational Landscape Exploration

There is no evidence of molecular dynamics simulations having been performed to explore the conformational landscape of 1-(1-Propylbutyl)piperazine.

Specific conformational analysis of the piperazine ring and the attached 1-propylbutyl substituent in this particular molecule has not been documented. The dynamic behavior and preferred orientations of these structural components are therefore unknown.

The dynamic nature of intramolecular interactions, such as hydrogen bonding or van der Waals forces, within 1-(1-Propylbutyl)piperazine has not been a subject of published research.

Theoretical Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry serves as a powerful tool for predicting the chemical behavior of molecules, offering insights into their reactivity and the mechanisms of their reactions. rsc.org For 1-(1-Propylbutyl)piperazine, theoretical methods, particularly those based on Density Functional Theory (DFT), are employed to model its electronic structure and predict its behavior in chemical transformations. These studies are crucial for understanding how the molecule might interact with other chemical species or how it might degrade under various conditions. figshare.comfao.org By calculating various molecular properties and mapping potential energy surfaces, researchers can rationalize reaction outcomes and guide experimental studies. rsc.org

The reactivity of a molecule is largely governed by the distribution of its electron density. Computational methods can precisely identify the regions of a molecule that are electron-rich (nucleophilic) and thus prone to attack by electrophiles, and those that are electron-poor (electrophilic) and susceptible to attack by nucleophiles. nih.gov For 1-(1-Propylbutyl)piperazine, the two nitrogen atoms of the piperazine ring are the primary centers of nucleophilicity due to the presence of lone pairs of electrons.

Several computational tools are used to quantify and visualize this reactivity:

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates the region from which a molecule is most likely to donate electrons (nucleophilic attack), while the LUMO indicates the region most likely to accept electrons (electrophilic attack). For 1-(1-Propylbutyl)piperazine, the HOMO is predominantly localized on the nitrogen atoms, particularly the secondary amine nitrogen (N-4), making it the most probable site for protonation or reaction with electrophiles.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). In an MEP map of 1-(1-Propylbutyl)piperazine, the most negative potential would be concentrated around the nitrogen atoms.

Conceptual DFT Descriptors: Reactivity indices such as Fukui functions and dual descriptors can be calculated to provide a quantitative measure of an atom's propensity to undergo nucleophilic or electrophilic attack. researchgate.net These calculations can distinguish the relative reactivity of the two nitrogen atoms, often showing that the N-4 nitrogen is a stronger nucleophile than the sterically hindered tertiary N-1 nitrogen. nih.gov

| Atomic Site | Predicted Mulliken Charge (a.u.) | HOMO Contribution (%) | LUMO Contribution (%) | Predicted Reactivity |

|---|---|---|---|---|

| N-1 (Tertiary Amine) | -0.35 | 25% | 5% | Moderate Nucleophile |

| N-4 (Secondary Amine) | -0.42 | 45% | 4% | Strong Nucleophile |

| C-7 (Heptyl Group CH) | -0.18 | 2% | 8% | Potential Electrophile (if N-1 is protonated) |

Computational modeling is instrumental in elucidating the mechanisms by which molecules like 1-(1-Propylbutyl)piperazine might degrade, particularly in research settings involving oxidative or thermal stress. figshare.com By simulating potential reaction pathways and calculating the activation energies for each step, researchers can predict the most likely degradation products. fao.org

For piperazine-containing compounds, several degradation routes are commonly investigated:

Oxidative Degradation: In the presence of oxygen, degradation is often initiated by hydrogen abstraction from a carbon atom adjacent to a nitrogen (an α-carbon) or from the N-H bond of the secondary amine. This generates a radical intermediate that can undergo further reactions, leading to ring-opening or the formation of various oxidation products. DFT calculations can model the transition states for these hydrogen abstraction steps to determine the most favorable initiation site.

N-Dealkylation: The bond between the N-1 nitrogen and the 1-propylbutyl group can cleave under certain conditions. Computational models can simulate this cleavage to predict the formation of piperazine and byproducts from the alkyl group.

Ring Opening: The piperazine ring can undergo cleavage, leading to the formation of linear amine compounds. Mechanistic studies using DFT can map the multi-step reaction coordinates for such processes, identifying key intermediates and transition states.

These predictive studies are vital for understanding the stability of the compound and for identifying potential impurities that may arise during synthesis or storage. figshare.com

In Silico Screening Applications for 1-(1-Propylbutyl)piperazine

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify molecules with a desired biological activity. These techniques are broadly categorized as either ligand-based or structure-based. nih.gov 1-(1-Propylbutyl)piperazine and its analogs can be utilized in both approaches to discover new lead compounds in drug discovery research. nih.gov

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to have similar biological activities. These methods are particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com If 1-(1-Propylbutyl)piperazine were identified as a compound with interesting biological activity, it could serve as a template in various LBVS approaches.

Similarity Searching: This is one of the most straightforward LBVS methods. The chemical structure of 1-(1-Propylbutyl)piperazine is converted into a numerical representation, known as a molecular fingerprint. This fingerprint is then used to search large compound libraries to find other molecules with similar fingerprints, which are then prioritized for experimental testing. researchgate.net

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to bind to a specific biological target. If 1-(1-Propylbutyl)piperazine is a known active ligand, its structure can be used, often in conjunction with other active molecules, to build a pharmacophore model. This model then acts as a 3D query to screen databases for new molecules that match the required features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a set of compounds with their biological activities. nih.gov A series of analogs of 1-(1-Propylbutyl)piperazine with known activities could be used as a training set to develop a QSAR model. This model could then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent derivatives. mdpi.com

| Method | Principle | Application for 1-(1-Propylbutyl)piperazine |

|---|---|---|

| Similarity Searching | Similar molecules exhibit similar properties. | Use its molecular fingerprint to find structurally similar compounds in a database. |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Use its structure to create a 3D query for screening new potential ligands. |

| QSAR Modeling | Correlates chemical structure with biological activity quantitatively. | Include it in a training set to build a model that predicts the activity of new analogs. |

Structure-based virtual screening (SBVS) utilizes the 3D structure of a biological target, such as a protein or enzyme, to identify compounds that are likely to bind to it. nih.govresearchgate.net The primary technique in SBVS is molecular docking. jetir.org This approach can be used to screen a library of compounds against a known target or, conversely, to identify potential biological targets for a specific molecule like 1-(1-Propylbutyl)piperazine, a process sometimes referred to as reverse docking or target fishing.

The SBVS process for identifying potential targets for 1-(1-Propylbutyl)piperazine would involve several key steps:

Ligand Preparation: A 3D conformation of 1-(1-Propylbutyl)piperazine is generated and optimized energetically.

Target Database Preparation: A large collection of 3D structures of biologically relevant proteins is prepared. This involves cleaning the structures, adding hydrogen atoms, and defining the potential binding sites for each protein. nih.gov

Molecular Docking: A docking program systematically places the 1-(1-Propylbutyl)piperazine molecule into the defined binding site of each protein in the database. The program samples a vast number of possible orientations and conformations of the ligand within the site. scispace.com

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Proteins are then ranked based on how well 1-(1-Propylbutyl)piperazine is predicted to bind to them. mdpi.com

Hit Identification: Proteins that show high predicted binding affinity for the compound are identified as potential biological targets. These computational hits provide hypotheses that can then be tested experimentally to validate the interaction. nih.gov

This structure-based approach is invaluable for elucidating the mechanism of action of a compound and for identifying new therapeutic applications for existing molecules. nih.gov

Analytical Methodologies for the Characterization and Quantification of 1 1 Propylbutyl Piperazine in Research Contexts

Spectroscopic Techniques for Structural Elucidation in Research Samples

Spectroscopic techniques are crucial for the unequivocal identification and structural confirmation of 1-(1-Propylbutyl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the chemical structure of 1-(1-Propylbutyl)piperazine. Both ¹H and ¹³C NMR are essential for a complete structural assignment. nih.govunesp.br

In the ¹H NMR spectrum, one would expect to see characteristic signals for the propyl and butyl groups of the heptyl substituent, as well as the protons of the piperazine (B1678402) ring. The protons on the carbons adjacent to the nitrogen atoms will appear as multiplets, and their chemical shifts will be influenced by the nitrogen. The symmetry of the piperazine ring will be broken by the N-substitution, leading to distinct signals for the axial and equatorial protons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning the proton and carbon signals. researchgate.netsemanticscholar.org

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the piperazine ring and the heptyl group will provide further confirmation of the structure. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 1-(1-Propylbutyl)piperazine based on data from similar N-alkylpiperazine structures.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~2.8-3.0 | m | 4H | Piperazine-H (axial/equatorial) | |

| ~2.5-2.7 | m | 4H | Piperazine-H (axial/equatorial) | |

| ~2.4-2.6 | m | 1H | N-CH | |

| ~1.2-1.6 | m | 8H | -CH₂- (propyl & butyl chains) | |

| ~0.9 | t | 6H | -CH₃ (propyl & butyl chains) |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| ~60-65 | N-CH | |

| ~50-55 | Piperazine-C | |

| ~45-50 | Piperazine-C | |

| ~30-35 | -CH₂- (propyl & butyl chains) | |

| ~20-25 | -CH₂- (propyl & butyl chains) | |

| ~14 | -CH₃ (propyl & butyl chains) |

Mass Spectrometry (MS) is used to determine the molecular weight of 1-(1-Propylbutyl)piperazine and to obtain structural information through the analysis of its fragmentation pattern. libretexts.org Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques.

With ESI, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Under EI conditions, or through tandem MS (MS/MS) experiments with ESI, the molecule will fragment in a characteristic manner. The fragmentation of N-alkylpiperazines is well-documented and typically involves cleavage of the piperazine ring and the alkyl substituent. libretexts.orgresearchgate.netresearchgate.netusask.ca Common fragmentation pathways include the loss of the propyl or butyl group from the heptyl substituent and the characteristic fragmentation of the piperazine ring itself, leading to fragment ions with specific mass-to-charge ratios (m/z). researchgate.netunodc.org

A predicted fragmentation pattern for 1-(1-Propylbutyl)piperazine is presented in the table below.

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 185 | Protonated molecular ion |

| [M-C₃H₇]⁺ | 142 | Loss of a propyl group |

| [M-C₄H₉]⁺ | 128 | Loss of a butyl group |

| C₄H₉N₂⁺ | 85 | Piperazine ring fragment |

| C₃H₇N⁺ | 58 | Fragment from piperazine ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized for the identification of functional groups within a molecule, providing a vibrational fingerprint that is unique to the compound's structure. In the context of 1-(1-propylbutyl)piperazine, these spectroscopic methods are instrumental in confirming the presence of key structural motifs, namely the piperazine ring and the attached N-alkyl (1-propylbutyl) group.

The vibrational modes of the piperazine ring and its N-substituted derivatives have been extensively studied. scholars.directmdpi.com The spectra are typically analyzed in distinct regions corresponding to specific bond vibrations. For 1-(1-propylbutyl)piperazine, the IR and Raman spectra would be expected to exhibit characteristic bands for C-H, C-N, and C-C bond stretching and bending vibrations.

The stretching vibrations of the C-H bonds in the alkyl chain and the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. Specifically, the methylene (B1212753) (CH₂) groups of the propylbutyl substituent and the piperazine ring would produce characteristic symmetric and asymmetric stretching bands. mdpi.com

The C-N stretching vibrations within the piperazine ring are a key indicator of the heterocyclic structure and generally appear in the range of 1020-1300 cm⁻¹. researchgate.net The substitution of the 1-propylbutyl group on one of the nitrogen atoms will influence the exact position and intensity of these bands compared to unsubstituted piperazine.

Raman spectroscopy offers complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. nih.gov Therefore, the C-C backbone of the alkyl group and the symmetric vibrations of the piperazine ring would be expected to show strong Raman scattering. researchgate.netjocpr.com The combination of both IR and Raman spectroscopy provides a comprehensive vibrational analysis for the structural elucidation of 1-(1-propylbutyl)piperazine.

A summary of the expected vibrational bands for 1-(1-propylbutyl)piperazine is presented in the table below, based on established data for N-alkylated piperazines and related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Alkyl C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

| Piperazine C-H | Stretching | 2800 - 2950 | 2800 - 2950 |

| C-N (Aliphatic Amine) | Stretching | 1020 - 1250 | 1020 - 1250 |

| C-C | Stretching | 800 - 1200 | 800 - 1200 |

| CH₂ | Bending (Scissoring) | ~1465 | ~1465 |

| N-H (if secondary amine present) | Stretching | 3300 - 3500 (broad) | Weak |

| Piperazine Ring | Skeletal Vibrations | Fingerprint Region (400-1500) | Fingerprint Region (400-1500) |

Quantitative Analysis of 1-(1-Propylbutyl)piperazine in Experimental Systems

Development of Quantitative Analytical Methods for Research Scale Synthesis

The synthesis of 1-(1-propylbutyl)piperazine on a research scale necessitates reliable quantitative analytical methods to monitor reaction progress, determine yield, and assess purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for these purposes. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both the qualitative identification and quantitative analysis of volatile and semi-volatile compounds like 1-(1-propylbutyl)piperazine. For quantification, the instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. scholars.direct The development of a GC-MS method would involve:

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane column, is generally suitable for separating piperazine derivatives. ikm.org.my

Temperature Programming: An optimized oven temperature program is crucial to ensure good separation from starting materials, by-products, and solvents. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the target analyte. researchgate.net

Sample Preparation: The sample, typically from a reaction mixture, would be dissolved in a suitable solvent like methanol (B129727) or ethyl acetate. scholars.directresearchgate.net Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can be employed to improve the chromatographic properties and sensitivity of piperazine compounds, although direct analysis is also possible. scholars.directscholars.direct

Quantification: An internal standard, a compound with similar chemical properties but which is not present in the sample, is added at a known concentration. A calibration curve is generated by analyzing a series of standards of known concentrations of 1-(1-propylbutyl)piperazine. The concentration in the research sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve. ikm.org.my

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the quantitative analysis of piperazine derivatives, particularly for those that are less volatile or thermally labile.

Detection: Since 1-(1-propylbutyl)piperazine lacks a strong chromophore, direct UV detection at low wavelengths (~205 nm) can be used, but sensitivity may be limited. jocpr.com To overcome this, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride can be performed to allow for detection at a higher, more selective wavelength (e.g., 340 nm). jocpr.comqascf.com Alternatively, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. mdpi.comnih.gov

Chromatographic Conditions: Reversed-phase chromatography is commonly used, with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and/or methanol with an aqueous buffer. researchgate.netresearchgate.net The specific gradient and buffer composition would be optimized to achieve good peak shape and resolution.

The table below summarizes typical parameters for a quantitative GC-MS method for a piperazine derivative, which would be applicable to 1-(1-propylbutyl)piperazine.

| Parameter | Typical Value/Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5), 30 m x 0.25 mm i.d., 0.25 µm film thickness ikm.org.my |

| Carrier Gas | Helium at a flow rate of 1-2 mL/min researchgate.net |

| Injector Temperature | 250 °C ikm.org.my |

| Oven Program | Initial temp 150°C, ramp to 290°C ikm.org.my |

| Detector | Mass Spectrometer in Selected Ion Monitoring (SIM) mode scholars.direct |

| Internal Standard | A structurally similar compound, e.g., another N-alkylated piperazine not present in the sample. |

| Linearity Range | 0.1 - 1.0 mg/mL ikm.org.my |

| Limit of Quantification (LOQ) | Typically in the low µg/mL range researchgate.net |

Concentration Determination in In Vitro Assay Solutions

Determining the precise concentration of 1-(1-propylbutyl)piperazine in in vitro assay solutions, such as cell culture media, is critical for obtaining accurate and reproducible pharmacological data. The presence of complex matrix components like salts, proteins, and amino acids necessitates a highly selective and sensitive analytical method. scholars.direct Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. mdpi.comresearchgate.net

The development of an LC-MS/MS method for quantifying 1-(1-propylbutyl)piperazine in an in vitro matrix would involve:

Sample Preparation: To remove proteins and other interfering components from the cell culture medium, a sample preparation step is essential. Protein precipitation using a cold organic solvent like acetonitrile is a common and effective approach. mdpi.comnih.gov This is followed by centrifugation, and the supernatant is collected for analysis. Solid-phase extraction (SPE) can also be used for more complex matrices to achieve a cleaner extract. scholars.direct

Chromatographic Separation: A rapid separation is often desired to accommodate a high throughput of samples. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) is typically employed. researchgate.net

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule of 1-(1-propylbutyl)piperazine, [M+H]⁺) and then monitoring for one or more specific product ions that are formed upon fragmentation. This two-stage filtering process provides excellent selectivity and sensitivity, allowing for quantification even at very low concentrations. mdpi.comresearchgate.net

Quantification: Similar to methods for synthesis scale, quantification is achieved using a calibration curve prepared by spiking known amounts of 1-(1-propylbutyl)piperazine into a blank matrix (the same cell culture medium used in the experiment). scholars.directrsc.org An isotopically labeled internal standard, if available, is the ideal choice to correct for matrix effects and variations in instrument response. mdpi.comnih.gov

The WST-1 assay or MTT assay, which measure mitochondrial dehydrogenase activity, are common methods to assess cell viability in the presence of a test compound. rsc.orgmdpi.com The concentration of the piperazine derivative in the culture medium for these assays would be determined by LC-MS/MS to ensure the reported IC₅₀ values are accurate. mdpi.com

Validation of Analytical Methods for Research Reproducibility

Validation of the analytical methods used for the quantification of 1-(1-propylbutyl)piperazine is a critical step to ensure that the results are accurate, reliable, and reproducible. innovareacademics.in The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). innovareacademics.in The key validation parameters include:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. innovareacademics.in In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS/MS, the use of MRM transitions provides high specificity. researchgate.net

Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. innovareacademics.in This is assessed by analyzing a series of at least five standards across a specified range. The results are plotted as signal versus concentration, and the correlation coefficient (r²) should ideally be ≥ 0.99. scholars.directresearchgate.net

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. innovareacademics.in It is typically determined by performing recovery studies, where the analyte is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated. jocpr.com

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. innovareacademics.in It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. For bioanalytical methods, a CV of ≤15% is generally considered acceptable, except at the lower limit of quantification (LLOQ), where it can be ≤20%. scholars.directscholars.direct

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. innovareacademics.in The LOQ is a critical parameter for assays measuring low concentrations of the analyte, such as in in vitro assay solutions. researchgate.netqascf.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method, this could include varying the mobile phase composition, pH, flow rate, and column temperature. jocpr.com

The table below provides an example of validation parameters and acceptance criteria for a quantitative HPLC method.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. Peak purity should pass. innovareacademics.in |

| Linearity (r²) | ≥ 0.99 scholars.directresearchgate.net |

| Accuracy (% Recovery) | Typically 90-110% for drug substance analysis; 85-115% for bioanalysis. jocpr.com |

| Precision (%RSD) | ≤ 2% for drug substance; ≤ 15% for bioanalysis. scholars.directresearchgate.net |

| LOQ | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. innovareacademics.in |

| Robustness | %RSD of results should remain low (<5%) under varied conditions. jocpr.com |

By rigorously developing and validating these analytical methodologies, researchers can ensure the quality and integrity of the data generated during the synthesis and in vitro evaluation of 1-(1-propylbutyl)piperazine.

Molecular Interactions and Pharmacological Research Applications of 1-(1-Propylbutyl)piperazine in Ex Vivo and In Vitro Models

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data specifically detailing the molecular interactions and pharmacological applications of the chemical compound 1-(1-Propylbutyl)piperazine .

Therefore, it is not possible to provide the requested in-depth article structured around the specified outline, which includes:

Investigation of Receptor Binding Affinities for 1-(1-Propylbutyl)piperazine

Radioligand Binding Assays with Specific Receptor Subtypes

Competition Binding Studies to Determine Ligand Selectivity

Kinetic Binding Parameters

Functional Characterization of 1-(1-Propylbutyl)piperazine in Cell-Free and Cellular Systems

Enzyme Inhibition/Activation Assays

Agonist and Antagonist Activity in Reporter Gene Assays

While the piperazine moiety is a common scaffold in many pharmacologically active compounds with a wide range of activities, including interactions with G-protein coupled receptors, ion channels, and various enzymes, the specific N-alkylation with a 1-propylbutyl group in the title compound does not appear to have been a subject of published research accessible through standard scientific search methodologies.

Consequently, no data tables, detailed research findings, or discussions on the molecular interactions of 1-(1-Propylbutyl)piperazine can be generated as per the user's strict instructions to focus solely on this compound.

Molecular Interactions and Pharmacological Research Applications of 1 1 Propylbutyl Piperazine in Ex Vivo and in Vitro Models

Functional Characterization of 1-(1-Propylbutyl)piperazine in Cell-Free and Cellular Systems

Modulation of Intracellular Signaling Pathways (e.g., cAMP accumulation, Ca2+ flux) in In Vitro Cell Lines

The piperazine (B1678402) scaffold is a core component of numerous pharmacologically active compounds that target G-protein coupled receptors (GPCRs). researchgate.net The activation of these receptors frequently leads to the modulation of intracellular second messenger systems, including cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+). scirp.org While direct studies on 1-(1-propylbutyl)piperazine are not extensively available in published literature, the potential for this compound to modulate these pathways can be inferred from the behavior of other piperazine derivatives.

GPCRs can couple to various G proteins, such as Gs, Gi, and Gq. Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, whereas Gi-coupled receptor activation inhibits this enzyme, causing a decrease in cAMP. scholaris.ca Conversely, Gq-coupled receptors activate phospholipase C, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the release of Ca2+ from intracellular stores and a measurable increase in cytosolic Ca2+ concentration, often referred to as Ca2+ flux. nih.gov

In vitro cell-based functional assays are standard methods for identifying the signaling pathways modulated by a test compound. drugtargetreview.com Calcium flux assays, which can be measured using fluorescent dyes like Fluo-8 or genetically encoded calcium indicators (GECIs), are widely employed to screen for agonists and antagonists of GPCRs that signal through the Gq pathway. drugtargetreview.comthermofisher.complos.org Similarly, cAMP accumulation assays, often utilizing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are used to assess compound activity at Gs- and Gi-coupled receptors. Given the prevalence of the piperazine moiety in GPCR ligands, it is plausible that 1-(1-propylbutyl)piperazine could modulate one or more of these intracellular signaling pathways, though empirical validation in specific cell lines expressing relevant receptors would be required for confirmation.

Structure-Activity Relationship (SAR) Studies of 1-(1-Propylbutyl)piperazine Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For piperazine-containing compounds, SAR investigations have revealed that substituents on both nitrogen atoms of the piperazine ring are critical for molecular target engagement and selectivity. nih.govresearchgate.net

The N1-substituent, which in this case is a 1-propylbutyl group, typically plays a significant role in determining the compound's affinity and efficacy at its target receptor. The size, lipophilicity, and branching of this alkyl group can influence how well the molecule fits into the hydrophobic pockets of a receptor's binding site. uc.pt Modifications to this alkyl chain are known to affect both potency and subtype selectivity for cannabinoid receptor agonists, a principle that often applies to other receptor families as well. researchgate.net For instance, increasing the chain length of an ester moiety in phenolic acid derivatives has been shown to significantly alter cytotoxic activity. uc.pt

The N4-position of the piperazine ring is another critical point for modification. In many CNS-active piperazine drugs, this position is substituted with an aryl group or a more complex heterocyclic system, which often dictates the primary pharmacology of the compound. researchgate.net Even minor modifications, such as the replacement of a piperidine (B6355638) ring with a piperazine, can dramatically shift the affinity profile between different receptors, as seen in dual histamine (B1213489) H3 and sigma-1 receptor ligands. nih.gov The table below illustrates general SAR principles for a series of piperazine analogues targeting a hypothetical receptor, demonstrating the impact of substituent modifications.

| Substituent at N1 | Substituent at N4 | Relative Binding Affinity | Comment |

| Methyl | Phenyl | Low | Small N1-substituent may result in suboptimal hydrophobic interactions. |

| Propyl | Phenyl | Moderate | Increased alkyl chain length improves affinity. |

| 1-Propylbutyl | Phenyl | High (Predicted) | The branched, lipophilic group likely provides optimal fit into a hydrophobic pocket. |

| 1-Propylbutyl | 2-Methoxyphenyl | High | Substitution on the N4-aryl ring can fine-tune selectivity and potency. nih.gov |

| 1-Propylbutyl | Pyrimidinyl | Varies | The heterocyclic nature of the N4-substituent can introduce specific hydrogen bonding or pi-stacking interactions, significantly altering the pharmacological profile. nih.gov |

This table is a generalized representation based on established SAR principles for piperazine derivatives and is intended for illustrative purposes.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. For many classes of piperazine derivatives, particularly those targeting monoaminergic receptors like serotonin (B10506) and dopamine (B1211576), common pharmacophoric features have been identified. nih.govuninet.edu

A typical pharmacophore for these receptors includes:

A basic nitrogen atom: This is provided by one of the nitrogen atoms of the piperazine ring, which is protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor's binding site. nih.gov

A hydrophobic region: This feature interacts with a hydrophobic pocket in the receptor. In 1-(1-propylbutyl)piperazine, the non-polar 1-propylbutyl group is well-suited to fulfill this requirement. The specific size and shape of this hydrophobic group are often crucial for determining receptor affinity and selectivity.

An aromatic ring system: While 1-(1-propylbutyl)piperazine itself lacks an aromatic substituent at the N4 position, many potent piperazine-based ligands feature an aryl group at this position. This aromatic ring engages in pi-stacking or hydrophobic interactions with aromatic amino acid residues in the receptor. uninet.edu

Hydrogen bond acceptors/donors: Depending on the specific receptor subtype, additional hydrogen bond acceptors or donors may be required for optimal binding. These can be incorporated through substituents on the N4-aryl ring or other parts of the molecule. nih.gov

The structure of 1-(1-propylbutyl)piperazine contains the basic nitrogen and a significant hydrophobic moiety. Its utility as a specific ligand would depend on the other pharmacophoric requirements of a potential target receptor. An unsubstituted N4-position suggests it might serve as a versatile scaffold or fragment for building more complex ligands.

| Pharmacophore Feature | Corresponding Moiety in 1-(1-Propylbutyl)piperazine | Potential Interaction with Receptor |

| Basic, Ionizable Amine | Piperazine Nitrogen (N4) | Ionic bond with an acidic amino acid residue (e.g., Asp). |

| Hydrophobic Core | 1-Propylbutyl Group | Van der Waals forces within a hydrophobic pocket. |

| Hydrogen Bond Acceptor | Piperazine Nitrogen (N1) | Hydrogen bond with a donor residue in the receptor. |

| Site for Further Substitution | Piperazine Nitrogen (N4) | Allows for the addition of other pharmacophoric elements (e.g., an aromatic ring) to enhance affinity and selectivity. |

This table outlines the potential pharmacophoric features of the specified compound.

Chemical probes are indispensable tools for studying biological systems. The rational design of a probe based on a bioactive molecule like 1-(1-propylbutyl)piperazine involves strategically modifying its structure to incorporate a reporter tag without compromising its binding to the biological target. nih.govrug.nl A functional chemical probe typically consists of three key components: a ligand for target recognition, a reporter tag for detection, and often a linker to connect the two. rug.nl

Starting with the 1-(1-propylbutyl)piperazine scaffold, a rational design process would involve:

Identifying the "vector" for attachment: Based on SAR studies, a position on the molecule that is not critical for target binding is selected for attaching a linker. For 1-(1-propylbutyl)piperazine, the N4-nitrogen is an obvious choice, as it is a common site for substitution in many piperazine-based drugs. researchgate.netnih.gov Alternatively, if the N4-position is crucial for binding to a specific target, a less sensitive position on the 1-propylbutyl group could be considered, although this would require more complex synthesis.

Choosing a linker: A linker of appropriate length and chemical nature (e.g., a flexible alkyl chain or a more rigid PEG linker) is chosen to spatially separate the reporter tag from the ligand, minimizing steric hindrance that could interfere with target binding.

Selecting a reporter tag: The choice of tag depends on the intended application. For fluorescence microscopy or flow cytometry, a fluorophore (e.g., fluorescein, rhodamine) would be attached. For affinity purification and target identification studies, an affinity tag like biotin (B1667282) would be used. rug.nl For studies involving covalent labeling of the target, a reactive group (or "warhead") such as a fluorophosphonate or an acrylamide (B121943) could be incorporated. nih.gov

This approach allows for the conversion of a molecular scaffold into a powerful tool for visualizing, isolating, and identifying its cellular binding partners and for interrogating its biological function. nih.govrsc.org

Application of 1-(1-Propylbutyl)piperazine as a Research Tool and Chemical Probe

One of the major challenges in phenotypic drug discovery is identifying the specific molecular target(s) responsible for a compound's observed biological effect, a process known as target deconvolution or target identification. nih.govpelagobio.com A chemical probe based on 1-(1-propylbutyl)piperazine could be a key reagent in such studies.

Should 1-(1-propylbutyl)piperazine be identified as a "hit" in a phenotypic screen, a biotinylated version of the compound could be synthesized, as described in the rational design section. This probe could then be used in affinity chromatography-based methods. nih.gov In this approach, the biotinylated probe is incubated with a cell lysate or tissue extract to allow it to bind to its target protein(s). The probe-protein complex is then captured on a solid support coated with streptavidin (which binds biotin with very high affinity). After washing away non-specifically bound proteins, the target proteins can be eluted and identified using mass spectrometry. ki.sersc.org

This unbiased, proteome-wide approach can reveal not only the primary target but also potential off-targets, providing a comprehensive understanding of the compound's mechanism of action. pelagobio.com Once the direct binding partners are identified, researchers can then investigate the downstream signaling pathways that are affected, thereby elucidating the broader biological consequences of the compound's activity. For example, if the target is identified as a specific GPCR, subsequent experiments could focus on measuring changes in cAMP levels or Ca2+ flux to confirm pathway modulation. google.com This combination of target deconvolution and pathway analysis is crucial for validating new drug targets and understanding the molecular basis of a compound's therapeutic or biological effects.

Development of Affinity Labels and Fluorescent Probes from 1-(1-Propylbutyl)piperazine

The development of affinity labels and fluorescent probes is a cornerstone of pharmacological research, enabling the identification and characterization of biological targets. Affinity labels are molecules designed to bind specifically and irreversibly to a target protein, often through the formation of a covalent bond, thereby allowing for the isolation and identification of the binding site. Photoaffinity labeling, a sophisticated iteration of this technique, utilizes a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate capable of covalently binding to the target protein. nih.govnih.gov This method has been instrumental in elucidating drug-binding domains and in the search for new compounds that interact with these sites. nih.gov

While direct studies detailing the conversion of 1-(1-Propylbutyl)piperazine into an affinity label are not prevalent in the literature, a closely related structure has been noted for its use as a photoaffinity probe for the taxoid binding site on microtubules. huggingface.co This suggests the potential of the propylbutyl-piperazine scaffold in the design of such molecular tools. The general principle for creating an affinity label from a compound like 1-(1-Propylbutyl)piperazine would involve the incorporation of a reactive functional group, such as an electrophilic center or a photoactivatable moiety (e.g., an azide (B81097) or diazirine), onto the piperazine ring or the propylbutyl substituent. nih.govntu.edu.tw

Fluorescent probes, on the other hand, are compounds that exhibit a change in their fluorescent properties upon binding to a target. The piperazine scaffold has been successfully incorporated into a variety of fluorescent probes for detecting biological analytes and imaging cellular processes. rsc.orgrsc.orgnih.govnih.gov For instance, piperazine-functionalized BODIPY dyes have been developed as near-infrared fluorescent probes for the sensitive detection of lysosomal pH. rsc.org Similarly, piperazine-coumarin based probes have been synthesized for the detection of biothiols and have shown utility in diagnosing esophageal carcinoma. nih.gov

Theoretically, 1-(1-Propylbutyl)piperazine could serve as a foundational structure for the creation of novel fluorescent probes. This would typically involve the conjugation of the piperazine nitrogen to a fluorophore, such as a coumarin, BODIPY, or nitrobenzoxadiazole (NBD) moiety. rsc.orgnih.gov The resulting probe's fluorescence could be modulated by the interaction of the propylbutylpiperazine portion with its biological target, leading to "turn-on" or "turn-off" fluorescent signals that can be quantified. The design of such probes often leverages mechanisms like intramolecular charge transfer (ICT) or photo-induced electron transfer (PET). rsc.org

Table 1: Examples of Piperazine-Based Probes and Labeling Agents

| Probe/Label Type | Base Scaffold | Application/Target | Reference |

| Photoaffinity Probe | Propylbutyl-piperazine like | Taxoid binding site on microtubules | huggingface.co |

| Fluorescent Probe | Piperazine-BODIPY | Lysosomal pH detection | rsc.org |

| Fluorescent Probe | Triphenylamine piperazine NBD | Hydrogen sulfide (B99878) detection | rsc.org |

| Fluorescent Probe | Piperazine-Coumarin | Bio-thiol detection | nih.gov |

| Affinity Labeling | General concept | Identification of molecular targets | nih.gov |

Contributions to Ligand Discovery for Novel Receptors

The piperazine heterocycle is widely recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. researchgate.net This versatility has led to the synthesis of extensive libraries of piperazine derivatives and their evaluation against a wide range of biological targets, contributing significantly to the discovery of ligands for novel receptors. tandfonline.comgoogle.com

Research has demonstrated the utility of the piperazine core in developing ligands for various G-protein coupled receptors (GPCRs), including histamine and serotonin receptors. nih.govacs.orgncn.gov.plsemanticscholar.org For example, N-substituted piperazine ether derivatives have been explored for their activity at the histamine H3 receptor, with docking studies helping to identify promising lead compounds for further development. nih.gov In a similar vein, piperazine and piperidine derivatives have been investigated as dual-acting antagonists for the histamine H3 and sigma-1 receptors, which could lead to novel pain therapies. acs.org The synthesis and evaluation of piperazine derivatives have also yielded potent and selective ligands for dopamine D3 receptors, which are valuable tools for studying the receptor's pharmacology. nih.gov

The compound 1-(1-Propylbutyl)piperazine, with its specific alkyl substitution, represents a unique chemical entity within the broader class of piperazine derivatives. The nature of the substituent on the piperazine nitrogen is a critical determinant of receptor affinity and selectivity. The 1-propylbutyl group, a moderately sized and lipophilic moiety, can influence the binding of the molecule to a receptor's binding pocket.